molecular formula C18H20N2O3S B2588460 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide CAS No. 942011-44-1

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide

Cat. No.: B2588460
CAS No.: 942011-44-1
M. Wt: 344.43
InChI Key: JKPGIGIVZLYJFA-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide is an organic compound that belongs to the class of phenylpiperidines. This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a dioxidoisothiazolidinyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide typically involves multiple steps, including nucleophilic substitution and amidation reactions. The starting materials and reagents used in these reactions can vary, but common solvents include acetonitrile, tetrahydrofuran, and methylene chloride. Coupling agents such as N,N’-diisopropylcarbodiimide and N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide are often employed to facilitate the formation of the amide bond .

Chemical Reactions Analysis

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. For example, as an enzyme inhibitor, it can prevent the catalytic activity of peptidylarginine deiminases, thereby influencing various cellular processes and pathways .

Comparison with Similar Compounds

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide can be compared with other similar compounds, such as N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide. While both compounds contain a dioxidoisothiazolidinyl group, they differ in their overall structure and functional groups.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-7-8-15(11-14(13)2)18(21)19-16-5-3-6-17(12-16)20-9-4-10-24(20,22)23/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPGIGIVZLYJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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